molecular formula C39H37IrN2O2- B13384609 Ir(mphq)2(acac) CAS No. 1056874-46-4

Ir(mphq)2(acac)

Cat. No.: B13384609
CAS No.: 1056874-46-4
M. Wt: 757.9 g/mol
InChI Key: LSFVPDRBUKBHEX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir(mphq)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-(3,5-dimethylphenyl)-4-methylquinoline and acetylacetone. The reaction is carried out in the presence of a base, such as sodium carbonate, under reflux conditions. The product is then purified through sublimation to achieve high purity levels .

Industrial Production Methods

In an industrial setting, the production of Ir(mphq)2(acac) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ir(mphq)2(acac) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .

Mechanism of Action

The mechanism of action of Ir(mphq)2(acac) involves its ability to emit light through phosphorescence. When excited by an external energy source, the compound undergoes intersystem crossing from the singlet excited state to the triplet excited state. The radiative decay from the triplet state to the ground state results in the emission of light. This process is facilitated by the heavy atom effect of iridium, which enhances spin-orbit coupling and promotes efficient intersystem crossing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ir(mphq)2(acac) stands out due to its specific ligand structure, which provides unique optical and electronic properties. Its high stability and efficiency make it a preferred choice for applications in OLEDs and other optoelectronic devices .

Properties

CAS No.

1056874-46-4

Molecular Formula

C39H37IrN2O2-

Molecular Weight

757.9 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)quinoline;iridium;4-oxopent-2-en-2-olate

InChI

InChI=1S/2C17H15N.C5H8O2.Ir/c2*1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17;1-4(6)3-5(2)7;/h2*3-11H,1-2H3;3,6H,1-2H3;/p-1

InChI Key

LSFVPDRBUKBHEX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC(=CC(=O)C)[O-].[Ir]

Origin of Product

United States

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